molecular formula C27H26FN3O B11414963 1-(4-fluorophenyl)-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(4-fluorophenyl)-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11414963
M. Wt: 427.5 g/mol
InChI Key: WTEYVTFBXMKQHH-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a benzimidazole core, a pyrrolidinone ring, and fluorophenyl and propan-2-ylbenzyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common approach includes:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the pyrrolidinone ring: This step involves the cyclization of an appropriate amine with a carbonyl compound.

    Attachment of the fluorophenyl group: This can be done via a nucleophilic aromatic substitution reaction.

    Attachment of the propan-2-ylbenzyl group: This step typically involves a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The benzimidazole and pyrrolidinone rings can be oxidized under strong oxidative conditions.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while reduction of the pyrrolidinone ring can yield the corresponding alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a pharmaceutical agent due to its unique structural properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is unique due to its combination of a benzimidazole core, a pyrrolidinone ring, and specific substituents. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C27H26FN3O

Molecular Weight

427.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H26FN3O/c1-18(2)20-9-7-19(8-10-20)16-31-25-6-4-3-5-24(25)29-27(31)21-15-26(32)30(17-21)23-13-11-22(28)12-14-23/h3-14,18,21H,15-17H2,1-2H3

InChI Key

WTEYVTFBXMKQHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F

Origin of Product

United States

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